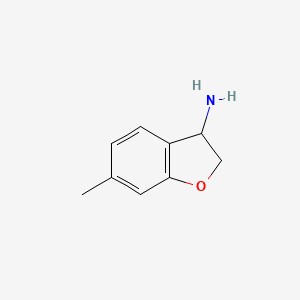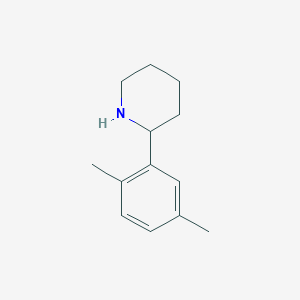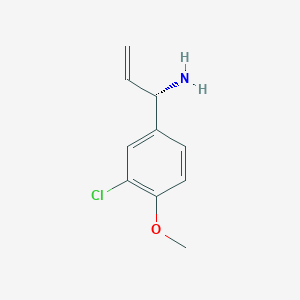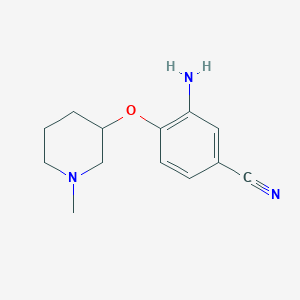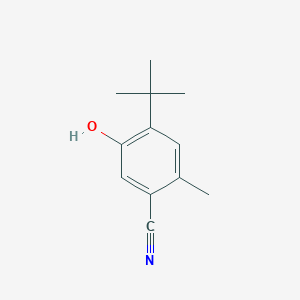
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile is an organic compound that belongs to the class of nitriles It features a tert-butyl group, a hydroxyl group, and a methyl group attached to a benzene ring, along with a nitrile functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative that has the desired substituents in place.
Nitrile Introduction: The nitrile group can be introduced through a reaction such as the Sandmeyer reaction, where an aryl diazonium salt is converted to an aryl nitrile using copper(I) cyanide.
Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Alkylation: The tert-butyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions, using tert-butyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and other advanced techniques may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the tert-butyl and methyl groups can direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Conversion of the hydroxyl group to a carbonyl group, forming a ketone or aldehyde.
Reduction: Conversion of the nitrile group to a primary amine.
Substitution: Introduction of new substituents on the aromatic ring, depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies due to its functional groups.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or other interactions with target molecules, influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: Similar structure but lacks the nitrile and hydroxyl groups.
4-tert-Butylbenzoyl chloride: Contains a tert-butyl group and a benzoyl chloride group.
4-tert-Butylbenzoic acid: Contains a tert-butyl group and a carboxylic acid group.
Uniqueness
4-(Tert-butyl)-5-hydroxy-2-methylbenzonitrile is unique due to the combination of its functional groups. The presence of the nitrile, hydroxyl, tert-butyl, and methyl groups on the benzene ring provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
4-tert-butyl-5-hydroxy-2-methylbenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-8-5-10(12(2,3)4)11(14)6-9(8)7-13/h5-6,14H,1-4H3 |
Clave InChI |
DRQZXGHMFYIHMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C#N)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)


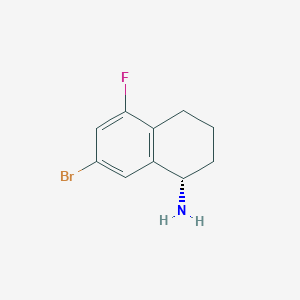
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate](/img/structure/B13052362.png)
![Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate](/img/structure/B13052366.png)
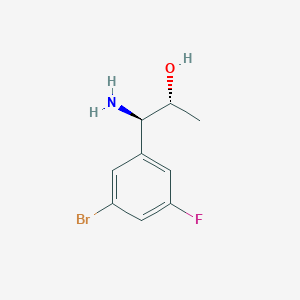
![1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13052383.png)
